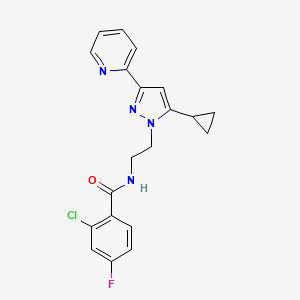

2-chloro-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide

CAS No.: 1796989-83-7

Cat. No.: VC6332060

Molecular Formula: C20H18ClFN4O

Molecular Weight: 384.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1796989-83-7 |

|---|---|

| Molecular Formula | C20H18ClFN4O |

| Molecular Weight | 384.84 |

| IUPAC Name | 2-chloro-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide |

| Standard InChI | InChI=1S/C20H18ClFN4O/c21-16-11-14(22)6-7-15(16)20(27)24-9-10-26-19(13-4-5-13)12-18(25-26)17-3-1-2-8-23-17/h1-3,6-8,11-13H,4-5,9-10H2,(H,24,27) |

| Standard InChI Key | UDLPNQXWSZTBOT-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=C(C=C3)F)Cl)C4=CC=CC=N4 |

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole ring, attachment of the pyridin-2-yl group, and coupling with the benzamide moiety. Common methods might involve cross-coupling reactions, such as Suzuki or Heck reactions, for forming carbon-carbon bonds, and amide coupling reactions for attaching the benzamide group.

Potential Biological Activities

Compounds with pyrazole and pyridine rings are often explored for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific activity of 2-chloro-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide would depend on its ability to interact with biological targets, which could be evaluated through in vitro and in vivo studies.

Data Tables for Similar Compounds

Given the lack of specific data for the compound , the following table provides information on a similar compound, N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b] dioxine-2-carboxamide, to illustrate the types of data that might be relevant:

| Property | Value |

|---|---|

| CAS Number | 1797327-94-6 |

| Molecular Formula | C22H22N4O3 |

| Molecular Weight | 390.4 g/mol |

| SMILES | O=C(NCCn1nc(-c2ccccn2)cc1C1CC1)C1COc2ccccc2O1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume